

using 2-Chloromethyl-4,6-dinitrophenol in organic synthesis

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Compound of Interest

Compound Name: 2-Chloromethyl-4,6-dinitrophenol

CAS No.: 2534-09-0

Cat. No.: B13742456

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Technical Guide: 2-Chloromethyl-4,6-dinitrophenol (CMDNP)

Application Note & Synthetic Protocols

Executive Summary

2-Chloromethyl-4,6-dinitrophenol (CMDNP) is a specialized electrophilic reagent used primarily in organic synthesis to introduce the 2-hydroxy-3,5-dinitrobenzyl moiety into target molecules. This functional group serves two critical roles:

- **Chromogenic Reporter:** The dinitrophenol (DNP) core acts as a pH-sensitive chromophore (yellow orange/red upon deprotonation), enabling colorimetric detection in sensor arrays.
- **Proton Switch:** The acidity of the phenolic proton (

) is modulated by the electron-withdrawing nitro groups, making it an ideal "proton-switchable" arm in supramolecular hosts (e.g., calixarenes).

Warning: This compound combines the toxicity of dinitrophenols (mitochondrial uncoupling) with the reactivity of benzylic chlorides (alkylating agents). Strict safety protocols are mandatory.

Chemical Profile & Mechanism[1]

Property	Specification
IUPAC Name	2-(Chloromethyl)-4,6-dinitrophenol
CAS No.	Not widely listed; derivative of 946-31-6
Formula	
Molar Mass	232.58 g/mol
Appearance	Yellow crystalline solid
Solubility	Soluble in DMF, DMSO, Acetone; sparingly soluble in water.
Reactivity	Electrophile (Benzylic chloride) + Acidic (Phenol)

Reaction Mechanism

CMDNP functions as a benzylic electrophile. Despite the electron-withdrawing nitro groups deactivating the aromatic ring, the benzylic position remains susceptible to nucleophilic attack () by amines, thiols, or phenoxides.

Key Transformation:

Preparation Protocol: Synthesis of CMDNP

Note: CMDNP is rarely available commercially and is typically synthesized fresh from the alcohol precursor.

Step 1: Precursor Synthesis (Strategy)

The precursor, 2-hydroxy-3,5-dinitrobenzyl alcohol, is best prepared via the nitration of salicyl alcohol (carefully controlled) or the acid-catalyzed ring opening of 6,8-dinitro-1,3-benzodioxan.

- Starting Material: 2-Hydroxy-3,5-dinitrobenzyl alcohol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Step 2: Chlorination Protocol

Objective: Convert the benzylic alcohol to the chloride using Thionyl Chloride ().

Reagents:

- 2-Hydroxy-3,5-dinitrobenzyl alcohol (1.0 eq)
- Thionyl Chloride () (1.5 eq)
- Dichloromethane (DCM) or Toluene (Anhydrous)
- Catalytic DMF (1-2 drops)

Procedure:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an acid gas trap (NaOH solution). Purge with .
- Dissolution: Suspend the 2-hydroxy-3,5-dinitrobenzyl alcohol (e.g., 5 mmol) in anhydrous DCM (20 mL).
- Addition: Add catalytic DMF. Cool the mixture to 0°C. Add Thionyl Chloride dropwise over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature. If the solid does not dissolve, heat to mild reflux (40°C) for 2–4 hours.

- Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexane). The alcohol spot (lower) should disappear.
- Workup: Evaporate the solvent and excess under reduced pressure (rotary evaporator with a base trap).
- Purification: The residue is typically pure enough for the next step. If necessary, recrystallize from Benzene/Hexane or Toluene.
- Yield: Expect >85% as a yellow solid.

Application Protocol: Chromogenic Labeling

Context: This protocol describes the attachment of the CMDNP moiety to a secondary amine (e.g., a functionalized calixarene or receptor) to create a pH-responsive sensor.

Reagents

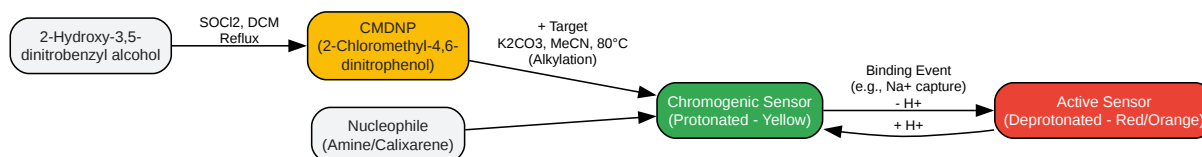
- Substrate: Target molecule with a nucleophilic site (Amine/Phenol) (1.0 eq).
- Reagent: CMDNP (1.1 – 1.2 eq).
- Base: Potassium Carbonate () (Anhydrous, 3.0 eq) or Triethylamine ().
- Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology

- Activation: In a round-bottom flask, dissolve the Substrate in dry MeCN. Add and stir at Room Temperature (RT) for 30 minutes to deprotonate/activate the nucleophile.
- Alkylation: Dissolve CMDNP in a minimum volume of MeCN/DMF and add it dropwise to the reaction mixture.

- Heating: Heat the reaction mixture to 60–80°C under atmosphere.
 - Duration: 4–12 hours.
 - Observation: The solution will likely turn deep yellow/orange due to the formation of the dinitrophenolate anion under basic conditions.
- Quenching & Isolation:
 - Cool to RT.
 - Filter off the inorganic salts (, KCl).
 - Evaporate the solvent in vacuo.
- Workup (Acidification):
 - Redissolve the residue in DCM or EtOAc.
 - Crucial Step: Wash with 1M HCl. This protonates the phenol (turning it from orange to pale yellow) and removes unreacted amine species.
 - Wash with Brine, dry over , and concentrate.
- Purification:
 - Purify via Flash Column Chromatography.
 - Stationary Phase: Silica Gel.
 - Eluent: Gradient of DCM 5% MeOH/DCM. The dinitrophenol product usually elutes as a distinct yellow band.

Visualization: Synthesis & Sensing Logic



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Caption: Workflow showing the conversion of the alcohol precursor to CMDNP, followed by coupling to a target to form a pH-switchable sensor.

Safety & Handling (Critical)

Hazard Class	Risk Description	Mitigation
Explosive	Polynitro compounds can be shock/heat sensitive (Koenen Test positive).	Do not heat dry solids above 100°C. Avoid metal spatulas.
Toxic	Dinitrophenols are mitochondrial uncouplers (disrupt ATP synthesis).	Double-glove (Nitrile). Work in a fume hood. Never inhale dust.
Vesicant	Benzylic chlorides are severe skin/eye irritants and lachrymators.	Wear full face shield and lab coat. Keep neutralizing agents (dilute ammonia) ready.

Disposal: All waste containing DNP derivatives must be segregated as "P-listed" acute hazardous waste (US EPA classification) and incinerated by a certified facility.

References

- Synthesis & Application in Sensors: Kimura, K., et al. "Sodium ion detection reagent, sodium ion detection method, and sodium ion detector." JP Patent 2011043355A. (2011). Describes the synthesis of **2-chloromethyl-4,6-dinitrophenol** and its reaction with calixarenes.

- Precursor Chemistry (Benzodioxan Route): Chattaway, F. D., & Irving, H.[4] "The properties of 6,8-dinitro-1,3-benzodioxan." Journal of the Chemical Society. (1931).[4] Establishes the route to 2-hydroxy-3,5-dinitrobenzyl alcohol.
- Safety & Toxicology: ATSDR. "Toxicological Profile for Dinitrophenols." Agency for Toxic Substances and Disease Registry.
- Explosive Properties: UN Sub-Committee of Experts on the Transport of Dangerous Goods. "Koenen Test Results for **2-chloromethyl-4,6-dinitrophenol**." UN/SCETDG/39/INF.53.

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